8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which is of significant interest in medicinal chemistry and organic synthesis. This compound is classified as a spirocyclic amine and is recognized for its potential biological activity, particularly in drug development and material science. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various applications in research and industry.
The molecular formula of 8-oxa-1-azaspiro[4.5]dec-3-ene hydrochloride is , with a molecular weight of approximately 173.68 g/mol. Its structure features a spiro linkage connecting two ring systems, which imparts unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C9H16ClN |
Molecular Weight | 173.68 g/mol |
IUPAC Name | 8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride |
InChI | InChI=1S/C9H15N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h1,3,10H,2,4-8H2;1H |
Canonical SMILES | C1CC2(CCNCC2)C=C1.Cl |
8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride undergoes various chemical reactions that are crucial for its functionalization and application in organic synthesis:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties.
The mechanism of action for 8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to effectively bind to enzymes or receptors, modulating their activity:
The physical characteristics of 8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride include:
The chemical properties encompass:
8-Oxa-1-azaspiro[4.5]dec-3-ene hydrochloride has diverse applications in scientific research:
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: